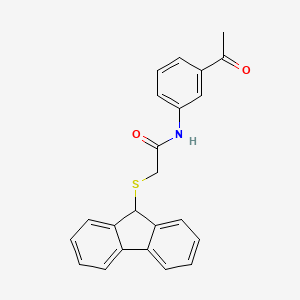![molecular formula C19H17N3O5S B3537822 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3537822.png)
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Descripción general
Descripción
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide is not fully understood. However, studies have shown that this compound exhibits its biological activity by interacting with various cellular targets, including enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent antimicrobial activity against a wide range of bacteria and fungi. It has also been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that this compound exhibits anti-inflammatory activity in animal models of inflammation. It has also been shown to exhibit antidiabetic and anticonvulsant activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide in lab experiments is its broad range of biological activities. This compound has been shown to exhibit antimicrobial, anticancer, anti-inflammatory, and antidiabetic activity, making it a potential candidate for use in various research areas. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide. One area of research could focus on the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research could focus on the identification of new cellular targets for this compound, which could lead to the development of new therapeutic applications. Additionally, further studies could be conducted to investigate the potential use of this compound as a pesticide or as a fluorescent probe in industry.
Aplicaciones Científicas De Investigación
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties. It has also been studied for its potential use as an antidiabetic and anticonvulsant agent. In agriculture, this compound has been shown to exhibit insecticidal and fungicidal properties, making it a potential candidate for use as a pesticide. In industry, this compound has been studied for its potential use as a fluorescent probe and as a corrosion inhibitor.
Propiedades
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-24-13-5-3-11(7-15(13)25-2)8-17-21-22-19(28-17)20-18(23)12-4-6-14-16(9-12)27-10-26-14/h3-7,9H,8,10H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJQJELXDVVUOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3537748.png)
![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide](/img/structure/B3537752.png)


![methyl [7-(2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B3537788.png)
![6-ethyl-11-(4-methoxyphenyl)-7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3537796.png)
![2-({5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3537814.png)
![methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3537815.png)
![2-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3537827.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine](/img/structure/B3537828.png)
![4-Bromo-N-(4-ethoxy-phenyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B3537830.png)
![1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B3537842.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3537845.png)
![N~2~-(2-chlorobenzyl)-N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3537852.png)